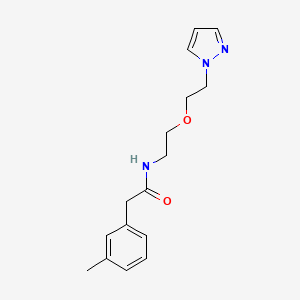
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- CAS Number : 2034231-34-8
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound's efficacy can be evaluated through MIC assays against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyrazole have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain strains .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 7b | 0.22 | S. aureus |
| Derivative 10 | 0.25 | E. coli |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Research on pyrazole derivatives indicates their potential as anticancer agents, particularly in targeting specific cancer cell lines.
- Targeting Mechanisms : Pyrazole compounds have been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
| Activity Type | Target Pathway | Observed Effect |
|---|---|---|
| Antitumor | BRAF(V600E) | Apoptosis induction |
| Antitumor | EGFR | Growth inhibition |
Study on Pyrazole Derivatives
A study published in MDPI examined a series of pyrazole derivatives for their biological activities. Among these, compounds with structural similarities to this compound demonstrated promising results in inhibiting tumor growth in vitro while exhibiting low cytotoxicity towards normal cells .
Synergistic Effects with Antibiotics
Another study investigated the synergistic effects of pyrazole derivatives when combined with conventional antibiotics like ciprofloxacin. The results indicated enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting that these compounds could be valuable in overcoming antibiotic resistance .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-14-4-2-5-15(12-14)13-16(20)17-7-10-21-11-9-19-8-3-6-18-19/h2-6,8,12H,7,9-11,13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFMIOEYYAIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














